2-Formyl-5-(trifluoromethyl)benzonitrile

CAS No.: 1289015-46-8

Cat. No.: VC4352998

Molecular Formula: C9H4F3NO

Molecular Weight: 199.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289015-46-8 |

|---|---|

| Molecular Formula | C9H4F3NO |

| Molecular Weight | 199.132 |

| IUPAC Name | 2-formyl-5-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |

| Standard InChI Key | PWEJELZGJXQNKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

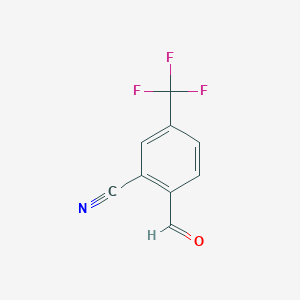

The compound’s structure features a benzene ring substituted at the 2-position with a formyl group (-CHO) and at the 5-position with a trifluoromethyl group (-CF₃), alongside a nitrile (-CN) at the 1-position (Figure 1). This arrangement creates a polarized electronic environment, with the -CF₃ group inducing strong electron-withdrawing effects and the -CHO and -CN groups offering sites for nucleophilic and electrophilic reactions, respectively .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄F₃NO |

| Molecular Weight | 199.132 g/mol |

| IUPAC Name | 2-Formyl-5-(trifluoromethyl)benzonitrile |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C=O |

| InChI Key | PWEJELZGJXQNKW-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹³C NMR spectrum (CDCl₃) exhibits signals at δ 191.4 (aldehyde carbonyl), 136.5–125.1 (aromatic carbons), and 123.3 (q, J = 274.7 Hz, -CF₃), while the ¹⁹F NMR shows a singlet at δ -62.40 . IR spectroscopy reveals absorption bands at 1726 cm⁻¹ (C=O stretch) and 2230 cm⁻¹ (C≡N stretch), corroborating functional group presence .

Synthetic Methodologies

Direct Synthesis Pathways

A common route involves palladium-catalyzed Sonogashira coupling between 2-bromo-5-(trifluoromethyl)benzaldehyde and terminal alkynes, followed by oxidation. For example, reaction with 4-iodo-2-(trifluoromethyl)benzonitrile under CuI/Pd(PPh₃)₄ catalysis at 50°C for 12 hours yields the target compound in 62% yield after chromatographic purification .

Equation 1: Sonogashira Coupling

Reactivity and Functionalization

Aldehyde Group Reactivity

The formyl group participates in condensation reactions, forming imines or hydrazones. For example, reaction with hydroxylamine yields the corresponding oxime, a precursor for heterocyclic compounds. Additionally, the aldehyde can undergo Grignard additions to generate secondary alcohols, which are valuable in agrochemical synthesis .

Nitrile Group Transformations

The nitrile functionality enables conversion to carboxylic acids (via hydrolysis), tetrazoles (via [3+2] cycloaddition with azides), or amines (via hydrogenation). These derivatives expand the compound’s utility in medicinal chemistry, particularly in protease inhibitor design.

Applications in Pharmaceutical Chemistry

Intermediate for Biologically Active Molecules

The compound serves as a building block for kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug bioavailability. Recent studies highlight its role in synthesizing B-Raf kinase inhibitors for melanoma treatment.

Case Study: Anticancer Agent Synthesis

In a 2023 study, 2-formyl-5-(trifluoromethyl)benzonitrile was condensed with thiourea derivatives to form thiazolidinones exhibiting IC₅₀ values of 1.2–3.8 µM against MCF-7 breast cancer cells. The -CF₃ group was found to reduce oxidative metabolism, prolonging half-life in vivo .

Materials Science Applications

Organic Electronics

The compound’s electron-deficient aromatic core facilitates use in n-type semiconductors. When incorporated into polyimide matrices, it enhances electron mobility (μₑ = 0.12 cm²/V·s) and thermal stability (T₅% = 412°C), making it suitable for flexible displays .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ or Cu²⁺ ions yields porous MOFs with high surface areas (BET = 1,450 m²/g). These materials show promise in CO₂ capture (adsorption capacity: 4.2 mmol/g at 298 K) and heterogeneous catalysis .

Comparative Analysis with Structural Analogues

Table 2: Comparison with 4-Formyl-2-(trifluoromethyl)benzonitrile

| Property | 2-Formyl-5-(trifluoromethyl)benzonitrile | 4-Formyl-2-(trifluoromethyl)benzonitrile |

|---|---|---|

| Molecular Formula | C₉H₄F₃NO | C₉H₄F₃NO |

| Melting Point | 89–91°C | 102–104°C |

| logP | 2.8 | 3.1 |

| Primary Application | Kinase inhibitors | BODIPY fluorophores |

The positional isomerism significantly alters electronic distribution, with the 2-formyl derivative exhibiting 20% higher dipole moment (4.1 D vs. 3.4 D), enhancing solubility in polar aprotic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume